molecular formula C17H18N4O2 B2875606 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide CAS No. 2034313-18-1

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide

Cat. No. B2875606
CAS RN: 2034313-18-1
M. Wt: 310.357
InChI Key: XCGXGLIZPOUBOY-UHFFFAOYSA-N
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Description

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide, commonly known as OPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OPMA is a pyrrolidine derivative that possesses unique chemical and biological properties, making it a promising candidate for drug development and scientific research.

Scientific Research Applications

Synthetic Routes and Biological Evaluation

Research has explored the synthesis and biological evaluation of compounds structurally related to N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide. For instance, a study detailed the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, investigating their potential as opioid kappa agonists. The research identified compounds with potent analgesic effects in mouse models, highlighting their therapeutic potential (Barlow et al., 1991).

Antielectrostatic and Antimicrobial Properties

Another study reported on the reaction of methyl (2-oxo-1-pyrrolidinyl)acetate with (aminomethyl)pyridines, leading to compounds with notable antielectrostatic properties depending on the alkoxymethyl substituent chain length. These compounds also exhibited bactericidal and fungicidal activity, suggesting a range of applications in materials science and pharmacology (Pernak & Drygas, 2000).

Pharmacological Characterization

Further pharmacological characterization of related structures has demonstrated significant selectivity for kappa-opioid receptors, showing potential for treating depression and addiction disorders. Such studies provide insight into the receptor binding and in vivo efficacy of these compounds, laying the groundwork for new therapeutic strategies (Grimwood et al., 2011).

Chemical Transformations and Novel Reactions

Research into chemical transformations has revealed novel reactions, such as the photooxidation of lactams and amides to imides and hydroperoxides, expanding the synthetic toolbox for organic chemists and offering new pathways for the synthesis of complex molecules (Gramain et al., 1979).

Oxidation Reactivity and Dual Inhibition Properties

Studies on oxidation reactivity channels for related compounds have provided valuable information on their chemical behavior under oxidative conditions, with implications for designing molecules with improved stability and reactivity (Pailloux et al., 2007). Additionally, the design and synthesis of molecules acting as dual inhibitors of key enzymes in cancer pathways have been explored, offering insights into their potential as antitumor agents (Gangjee et al., 2000).

properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-16(10-13-3-1-6-18-11-13)20-12-14-5-7-19-15(9-14)21-8-2-4-17(21)23/h1,3,5-7,9,11H,2,4,8,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGXGLIZPOUBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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